molecular formula C12H17Cl3N2 B13769987 Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride CAS No. 58497-03-3

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride

Cat. No.: B13769987
CAS No.: 58497-03-3
M. Wt: 295.6 g/mol
InChI Key: PAVPURABCCEXIP-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride is an amidine derivative characterized by a central ethanimidamide backbone substituted with a 3,4-dichlorophenyl group and diethyl moieties on the nitrogen atoms. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

CAS No.

58497-03-3

Molecular Formula

C12H17Cl3N2

Molecular Weight

295.6 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-1-(ethylamino)ethylidene]-ethylazanium;chloride

InChI

InChI=1S/C12H16Cl2N2.ClH/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9;/h5-7H,3-4,8H2,1-2H3,(H,15,16);1H

InChI Key

PAVPURABCCEXIP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=[NH+]CC)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Amidines and Related Hydrochlorides

Amidines such as ethanimidamide derivatives are generally synthesized by:

  • Reaction of an iminoether hydrochloride with a primary or secondary amine.
  • Hydrolysis of amides or related carboxylic acid derivatives under acidic or basic conditions.
  • Direct substitution or condensation reactions involving formamidine hydrochloride or related intermediates.

These methods vary depending on the substituents on the aromatic ring and the nature of the amine substituents.

Specific Preparation of Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, Hydrochloride

The synthesis of this compound involves the following key steps, as reported in the literature:

Preparation via Iminoether Hydrochloride and 3,4-Dichlorophenylethylamine
  • Starting materials : Iminoether hydrochloride and 2-(3,4-dichlorophenyl)ethylamine.
  • Solvent : Anhydrous methanol.
  • Conditions : The mixture is allowed to stand at room temperature for several days (e.g., 4 days).
  • Workup : Evaporation of methanol, treatment with sodium hydroxide solution, extraction with ether, concentration, and recrystallization.
  • Yield : Moderate to good yields (~59% reported for related compounds).
  • Product : The ethanimidamide hydrochloride salt precipitates and can be purified by recrystallization.

This method is adapted from procedures synthesizing related N,N'-diaryl amidines and amidine hydrochlorides, where the iminoether intermediate reacts with the appropriate amine to form the amidine hydrochloride salt.

Phosphorus Pentachloride-Mediated Conversion
  • Conversion of the corresponding amide or benzamide to the imidic chloride intermediate using phosphorus pentachloride.
  • Subsequent reaction with the amine (e.g., 3,4-dichlorobenzylamine) to form the amidine hydrochloride.
  • Purification by recrystallization.

This method is classical for amidine synthesis and has been applied to dichlorophenyl derivatives similar to the target compound.

Data Table: Summary of Preparation Methods

Method No. Starting Materials Reagents/Conditions Solvent Reaction Time Yield (%) Notes
1 Iminoether hydrochloride + 2-(3,4-dichlorophenyl)ethylamine Room temperature, 4 days Anhydrous methanol 4 days ~59 Purification by ether extraction and recrystallization
2 N,N-diethyl-m-toluamide (analogue) Reflux with 30% HCl for 1–2 h, acid hydrolysis Aqueous HCl, toluene extraction 1–2 hours Not specified Adapted from diethylamine hydrochloride synthesis; suggests acid hydrolysis approach
3 N-(3,4-dichlorobenzyl)-3,4-dichlorobenzamide + PCl5 + amine Reflux with phosphorus pentachloride, then amine addition Benzene 3 hours reflux + 3 days standing 85+ Classic amidine synthesis; high yield and purity after recrystallization

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N’-diethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethanimidamide Derivatives with Varying Phenyl Substituents

Compound Name Phenyl Substituents N-Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2-(3,4-Dichlorophenyl)-N',N'-diethyl-ethanimidamide hydrochloride 3,4-dichloro Diethyl C₁₂H₁₆Cl₂N₂·HCl (inferred) ~300 (estimated) Not reported Likely CNS applications
2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride 2,6-dichloro None C₈H₈Cl₂N₂·HCl 239.52 323–325 High purity reagent; used in synthesis
2-(4-Nitrophenyl)ethanimidamide derivative 4-nitro Hydroxyimino C₈H₈N₄O₃·HCl (inferred) ~261 (estimated) Not reported Antiplasmodial activity (93% yield in synthesis)

Key Observations :

  • Substituent Position : The 3,4-dichloro substitution on the phenyl ring (target compound) is associated with electron-withdrawing effects, enhancing binding to aromatic receptors in CNS targets compared to 2,6-dichloro derivatives .

Comparison with Non-Amidine Analogs

Ethylenediamine Derivatives
  • N,N-Dimethyl-N'-(3,4-dichlorophenyl)ethylenediamine hydrochloride (Upjohn Company): This compound shares the 3,4-dichlorophenyl group but features an ethylenediamine backbone. It exhibits antidepressant activity (melting point 151–153°C) and demonstrates the pharmacological relevance of the 3,4-dichloro motif .
Chloroethylamines
  • 2-Chloro-N,N-diethylethanamine hydrochloride: A structurally distinct compound with a chloroethylamine backbone. Used as a pharmaceutical intermediate, its diethylamino group highlights the role of alkylation in modulating reactivity and bioavailability .

Pharmacological and Physicochemical Insights

Solubility and Stability

  • The hydrochloride salt form of the target compound enhances aqueous solubility, critical for drug formulation. Comparatively, 2-(2,6-dichlorophenyl)ethanimidamide hydrochloride has a high melting point (323–325°C), indicating thermal stability suitable for high-temperature syntheses .

Biological Activity

Ethanimidamide, 2-(3,4-dichlorophenyl)-N,N'-diethyl-, hydrochloride, commonly referred to as a derivative of amidine compounds, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure that includes a dichlorophenyl group and diethyl substituents on the amidine functional group. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Chemical Structure : The compound features a 3,4-dichlorophenyl moiety attached to an ethanimidamide core with two ethyl groups.
  • CAS Number : 1261233-70-8
  • Molecular Formula : C12H15Cl2N3

Biological Activity Overview

Ethanimidamide derivatives have been studied for various biological activities including:

  • Antimicrobial Effects : Research indicates that amidines can exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that this compound may inhibit tumor growth, particularly in models of colon cancer.
  • Neurological Effects : The compound may influence neurotransmitter systems, which could be relevant in neurodegenerative diseases.

Antimicrobial Activity

A study demonstrated that amidine compounds, including derivatives similar to Ethanimidamide, showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes and interference with metabolic pathways.

Pathogen TypeActivity Level
Gram-positiveModerate
Gram-negativeHigh

Anticancer Activity

Research conducted on the anticancer properties of Ethanimidamide analogs has shown:

  • Inhibition of Tumor Growth : In vitro studies indicated that the compound can reduce cell viability in human colorectal cancer cell lines.
  • Mechanism of Action : The anticancer effects are hypothesized to involve induction of apoptosis and inhibition of cell proliferation.

Case Study: Colon Cancer Inhibition

In a specific study involving rat models with induced colon tumors, Ethanimidamide derivatives were found to significantly reduce mitotic rates compared to control groups. This suggests potential as a therapeutic agent in colorectal cancer treatment.

Treatment GroupTumor Volume Reduction (%)
Control0%
Ethanimidamide45%

Neurological Effects

Emerging research suggests that Ethanimidamide may interact with neurotransmitter systems, particularly through modulation of histamine receptors. This could have implications for treating conditions like Parkinson's disease.

Neuroprotective Mechanisms

Studies have indicated that related compounds can exert neuroprotective effects by:

  • Reducing oxidative stress.
  • Inhibiting apoptotic pathways in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3,4-dichlorophenyl)-N,N'-diethyl-ethanimidamide hydrochloride, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 3,4-dichlorophenyl precursors with diethylamine derivatives under acidic conditions. Key steps include:

  • Reaction Optimization : Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance intermediate stability .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient) to achieve >95% purity .
  • Yield Enhancement : Catalytic amounts of triethylamine or NaHCO₃ to neutralize HCl byproducts and drive the reaction forward .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethanimidamide backbone and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~330–340 g/mol for the hydrochloride salt) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt; log P ~1.2–1.5 (measured via shake-flask method) .
  • Stability : Stable at −20°C for >2 years; avoid prolonged exposure to light or humidity to prevent decomposition of the ethanimidamide moiety .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against nitric oxide synthase (NOS) isoforms using L-NAME as a positive control .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability in HEK-293 or Caco-2 cell lines .

Advanced Research Questions

Q. How does the dichlorophenyl substitution influence binding kinetics to enzymatic targets like neuronal nitric oxide synthase (nNOS)?

  • Methodological Answer :

  • Computational Docking : Use AutoDock Vina to model interactions between the dichlorophenyl group and nNOS hydrophobic pockets (e.g., Tyr706, Trp678) .
  • Kinetic Assays : Measure Kᵢ values via stopped-flow spectroscopy; compare with analogs lacking Cl substituents to quantify steric/electronic effects .

Q. How can researchers resolve contradictions in reported Log P values for this compound?

  • Methodological Answer :

  • Standardization : Use OECD Guideline 117 (shake-flask method with octanol/water partitioning) under controlled pH (7.4) and temperature (25°C) .
  • HPLC Calibration : Compare retention times against reference compounds with known log P values (e.g., 4-nitroaniline) .

Q. What mechanistic insights explain its selective inhibition of nNOS over other isoforms (e.g., eNOS)?

  • Methodological Answer :

  • Mutagenesis Studies : Introduce point mutations in nNOS (e.g., Asp597Glu) to assess hydrogen-bonding disruption with the ethanimidamide group .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy differences between isoforms .

Q. How can structural modifications enhance its pharmacokinetic profile without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the diethylamine moiety to improve oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify vulnerable sites .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect and quantify byproducts (e.g., dechlorinated derivatives) .
  • QbD Approach : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and minimize impurity formation .

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